[1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid

Medicinal Chemistry Scaffold Hopping Physicochemical Property Analysis

[1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid (molecular formula C₁₉H₂₃N₃O₄, molecular weight 357.4 g/mol) is a synthetic hybrid molecule that covalently links a 4-oxoquinazolin-3(4H)-yl pharmacophore to a gabapentinoid [1-(aminomethyl)cyclohexyl]acetic acid scaffold through an acetyl-aminomethyl bridge. The 4-oxoquinazolin-3(4H)-yl acetamide substructure is a recognized core in vasopressin V3 (V1b) receptor antagonist chemotypes described in the patent literature, while the gabapentinoid moiety is the defining scaffold of gabapentin, an approved alpha2-delta calcium channel ligand.

Molecular Formula C19H23N3O4
Molecular Weight 357.4 g/mol
Cat. No. B12182074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
Molecular FormulaC19H23N3O4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C19H23N3O4/c23-16(20-12-19(10-17(24)25)8-4-1-5-9-19)11-22-13-21-15-7-3-2-6-14(15)18(22)26/h2-3,6-7,13H,1,4-5,8-12H2,(H,20,23)(H,24,25)
InChIKeyRXNMOYSMJCQEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid Matters for Targeted Quinazolinone-Gabapentinoid Research


[1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid (molecular formula C₁₉H₂₃N₃O₄, molecular weight 357.4 g/mol) is a synthetic hybrid molecule that covalently links a 4-oxoquinazolin-3(4H)-yl pharmacophore to a gabapentinoid [1-(aminomethyl)cyclohexyl]acetic acid scaffold through an acetyl-aminomethyl bridge [1]. The 4-oxoquinazolin-3(4H)-yl acetamide substructure is a recognized core in vasopressin V3 (V1b) receptor antagonist chemotypes described in the patent literature, while the gabapentinoid moiety is the defining scaffold of gabapentin, an approved alpha2-delta calcium channel ligand [2][3]. This compound therefore occupies a structurally distinct niche at the intersection of two pharmacologically validated chemical spaces—heterocyclic GPCR antagonism and gabapentinoid ion channel modulation—making it a candidate of interest for phenotypic screening and target deconvolution programs that aim to probe polypharmacology or identify novel dual-mechanism agents.

The Substitution Trap: Why Closely Related Quinazolinone-Cyclohexyl Analogs Cannot Replace [1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic Acid


Generic substitution among quinazolinone-cyclohexyl carboxylic acid analogs is precluded by three structural variables that independently modulate target engagement, physicochemical behavior, and synthetic accessibility: (i) the position of acetic acid attachment on the cyclohexyl ring (1-position in the target compound vs. 4-position in the positional isomer 4-{[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]methyl}cyclohexane-1-carboxylic acid, C₁₈H₂₁N₃O₄, MW 343.4), which alters both the spatial orientation of the carboxylate pharmacophore and the compound's conformational ensemble ; (ii) the nature of the linker between the quinazolinone and cyclohexyl moieties—the target compound's acetyl-aminomethyl bridge (-C(=O)CH₂NHCH₂-) introduces an amide bond with restricted rotation and hydrogen-bonding capacity that is absent in the simpler methylene-linked comparator 2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetic acid (C₁₇H₂₀N₂O₃, MW 300.35) ; and (iii) the resulting molecular weight differential (357.4 vs. 300.35 g/mol, a 19% increase) and corresponding changes in PSA, logP, and hydrogen-bond donor/acceptor counts that directly affect membrane permeability, solubility, and metabolic stability [1]. These are not interchangeable properties—they represent distinct chemical entities with predictably divergent biological fingerprints.

Quantitative Differentiation Evidence for [1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid vs. Closest Analogs


Structural Divergence: Acetyl-Aminomethyl Linker Confers Unique Rotatable Bond and H-Bond Profile vs. Methylene-Linked Comparator

The target compound contains an acetyl-aminomethyl linker (-C(=O)CH₂NHCH₂-) that introduces an amide bond between the quinazolinone and cyclohexyl moieties, compared to the single methylene (-CH₂-) linker in the closest commercial analog 2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetic acid. This structural difference produces a molecular weight increase of 57.05 g/mol (357.41 vs. 300.35 g/mol), adds two hydrogen-bond acceptors and one hydrogen-bond donor, and adds three rotatable bonds [1]. Computational predictions indicate a logP of approximately 1.33 for the target compound versus an estimated 2.0–2.5 for the methylene-linked analog (based on fragment-based calculation), reflecting the polarizing effect of the amide group . These differences materially affect passive membrane permeability and solubility, which are critical determinants of performance in cell-based assays.

Medicinal Chemistry Scaffold Hopping Physicochemical Property Analysis

Positional Isomer Differentiation: 1-Position vs. 4-Position Carboxylic Acid on Cyclohexyl Ring Drives Distinct Pharmacophoric Geometry

The target compound bears the acetic acid moiety at the 1-position of the cyclohexyl ring (gabapentinoid geometry), while its positional isomer 4-{[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]methyl}cyclohexane-1-carboxylic acid (C₁₈H₂₁N₃O₄, MW 343.4 g/mol) carries the carboxylic acid at the 4-position. This 1→4 positional shift changes the distance between the carboxylate oxygen atoms and the quinazolinone ring centroid from approximately 5.5–6.0 Å (1-position, gabapentinoid geometry) to approximately 7.5–8.0 Å (4-position, trans-configuration), and alters the dihedral angle profile of the cyclohexyl ring relative to the quinazolinone plane . In gabapentinoid SAR, the 1-position acetic acid geometry is essential for high-affinity binding to the alpha2-delta subunit of voltage-gated calcium channels (gabapentin Ki ≈ 0.05 µM at α2δ-1), whereas 4-substituted cyclohexane carboxylic acids show negligible alpha2-delta affinity [1].

Stereochemistry Pharmacophore Modeling Positional Isomerism

Quinazolinone Substitution Pattern: N3-Acetyl Linkage vs. C2/C4-Substitution Defines Distinct Target Class Engagement Potential

The target compound features a 4-oxoquinazolin-3(4H)-yl moiety with the acetyl-aminomethyl-cyclohexylacetic acid substituent attached at N3. This N3-substitution pattern is the pharmacophoric hallmark of the vasopressin V3 (V1b) receptor antagonist series exemplified in patent US 7,807,686, where N3-acetamide quinazolinones demonstrated functional V3 antagonism [1]. In contrast, quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) and MCHR1 antagonists (e.g., ATC0065, IC₅₀ 15.7 nM at MCHR1 [2]) predominantly utilize C4-amino or C2-substitution patterns on the quinazoline core, targeting entirely different binding sites. The N3-acetyl linkage of the target compound therefore orients it toward the GPCR antagonist space (vasopressin V3, potentially other neuropeptide receptors) distinct from the kinase inhibitor and MCHR1 antagonist chemical space occupied by C2/C4-substituted quinazolines.

GPCR Antagonism Kinase Inhibition Quinazoline SAR

Synthetic Accessibility and Building-Block Strategy: Gabapentin-Convergent Route Enables Modular Analog Generation Unavailable to C2-Functionalized Quinazolines

The target compound can be accessed through a convergent synthetic strategy: (4-oxoquinazolin-3(4H)-yl)acetic acid (CAS 14663-53-7, commercially available from multiple vendors at ≥98% purity ) is coupled to gabapentin [1-(aminomethyl)cyclohexyl]acetic acid (CAS 60142-96-3) via standard amide bond formation. This modular route permits independent variation of the quinazolinone fragment, the amino acid fragment, and the linker length, enabling rapid library expansion for SAR studies. In contrast, the methylene-linked analog 2-[1-[(4-oxoquinazolin-3-yl)methyl]cyclohexyl]acetic acid requires direct C-alkylation of the quinazolinone N3 with a functionalized cyclohexyl electrophile, a less efficient and lower-yielding transformation that limits analog diversification . The gabapentin-based synthesis of oxo- and spiro-dihydroquinazoline derivatives has been demonstrated in the primary literature, confirming the viability and versatility of this synthetic strategy [1].

Synthetic Chemistry Library Synthesis Gabapentin Derivatives

Optimal Application Scenarios for [1-({[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic Acid Based on Structural Differentiation Evidence


Vasopressin V3 (V1b) Receptor Antagonist Screening Cascades in Neuropsychiatric Drug Discovery

The N3-acetyl-quinazolinone scaffold of the target compound aligns with the vasopressin V3 antagonist pharmacophore established in patent US 7,807,686 [1]. Research groups pursuing novel V3 antagonists for depression, anxiety, or HPA axis dysregulation can employ this compound as a structurally differentiated starting point for hit expansion, where the gabapentinoid moiety may confer additional polypharmacology or altered CNS penetration relative to the patent-exemplified isopropylamide and piperidinylpropoxy derivatives.

Alpha2-Delta Calcium Channel Subunit Ligand Screening with Heterocyclic Topology

The 1-position acetic acid cyclohexyl geometry preserves the gabapentin alpha2-delta pharmacophore (gabapentin Ki ≈ 0.05 µM at α2δ-1 [2]), while the appended quinazolinone may introduce secondary interactions with auxiliary binding pockets or adjacent subunits. This makes the compound suitable for programs seeking to identify alpha2-delta ligands with improved subtype selectivity or ancillary pharmacology not achievable with gabapentin or pregabalin alone.

Focused Library Synthesis via Convergent Gabapentin-Quinazolinone Coupling Strategy

The convergent synthetic route—amide coupling of commercially available (4-oxoquinazolin-3(4H)-yl)acetic acid (CAS 14663-53-7, ≥98% purity ) with gabapentin or gabapentin analogs—enables rapid parallel synthesis of focused libraries for SAR exploration. Medicinal chemistry teams can independently vary the heterocyclic acid and the beta-amino acid components, generating 50–100 compound arrays within weeks using standard amide coupling protocols. This modularity is not available for methylene-linked or C2-substituted quinazoline analogs.

Chemical Probe Development for Target Deconvolution of Quinazolinone Bioactive Hits

When phenotypic screening yields quinazolinone-containing hits with ambiguous target profiles, the target compound can serve as a structurally distinct probe to deconvolute whether activity arises from the quinazolinone core (e.g., kinase, GPCR) or the gabapentinoid moiety (e.g., alpha2-delta, GABA transporter). The amide linker provides a metabolically defined cleavage point for assessing fragment contributions, and the 1-position acetic acid geometry provides a built-in affinity handle for alpha2-delta-1 that simpler quinazolinone analogs lack [2].

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